2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one
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Overview
Description
4-Nitrobenzaldehyde [(2E)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is an organic compound that combines the structural features of 4-nitrobenzaldehyde and thiazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzaldehyde [(2E)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone typically involves the condensation reaction between 4-nitrobenzaldehyde and thiazolidinone derivatives. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzaldehyde [(2E)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-Nitrobenzaldehyde [(2E)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitrobenzaldehyde [(2E)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzaldehyde: Shares the nitrobenzaldehyde moiety but lacks the thiazolidinone structure.
Thiazolidinone Derivatives: Compounds with similar thiazolidinone structures but different substituents.
Uniqueness
4-Nitrobenzaldehyde [(2E)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is unique due to its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C10H8N4O3S |
---|---|
Molecular Weight |
264.26 g/mol |
IUPAC Name |
(2E)-2-[(E)-(4-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8N4O3S/c15-9-6-18-10(12-9)13-11-5-7-1-3-8(4-2-7)14(16)17/h1-5H,6H2,(H,12,13,15)/b11-5+ |
InChI Key |
CAWNRJMVCHPPDP-VZUCSPMQSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)[N+](=O)[O-])/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=C(C=C2)[N+](=O)[O-])S1 |
Origin of Product |
United States |
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